

LY-411575 (isomer 3): A Technical Guide to a Potent γ -Secretase Inhibitor

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Compound of Interest

Compound Name: LY-411575 (isomer 3)

Cat. No.: B10800106

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Introduction

LY-411575 is a potent, cell-permeable small molecule inhibitor of γ -secretase, a multi-subunit intramembrane protease complex.^{[1][2][3]} As a key enzyme in the processing of Type I transmembrane proteins, γ -secretase plays a crucial role in both the production of amyloid-beta (A β) peptides, the hallmark of Alzheimer's disease, and the regulation of Notch signaling, a pathway vital for cell-fate determination.^{[1][2]} LY-411575 exerts its inhibitory effect by binding to presenilin, the catalytic core of the γ -secretase complex.^[1] Its high potency and dual-substrate inhibition make it an invaluable tool for investigating the physiological and pathological roles of γ -secretase and a subject of interest in drug development for neurodegenerative diseases and cancer. This guide provides an in-depth overview of LY-411575, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its application.

Quantitative Data

The inhibitory potency of LY-411575 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of LY-411575

Assay Type	Target	Cell Line/System	IC50 Value	Reference
Membrane-based assay	γ -secretase	-	0.078 nM	[1]
Cell-based assay	γ -secretase (A β 40 production)	HEK293 cells expressing human APP	0.082 nM	[1]
Cell-based assay	Notch S3 cleavage (NICD production)	HEK293 cells	0.39 nM	[1]
Cellular A β production	A β	-	30 pM	[2]

Table 2: In Vivo Efficacy of LY-411575

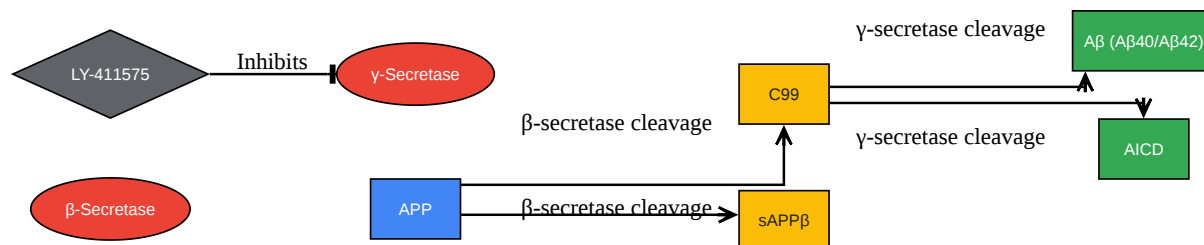
Animal Model	Administration Route	Dose	Effect	Reference
TgCRND8 APP transgenic mice	Oral	< 1 mg/kg	ED50 for reduction of brain A β levels	[2]
Rat	-	1.3 mg/kg	ID50 for reduction of brain and CSF A β 40 levels	[4]
APPswe/PS1dE9 xYFP mice	Oral gavage	5 mg/kg/day for 3 weeks	Significant reduction in plasma and brain A β 40 and A β 42 levels	[5]
C57BL/6 and TgCRND8 APP transgenic mice	-	-	At doses that inhibited A β production, marked effects on lymphocyte development and intestine were observed.	[6][7]

Signaling Pathways

LY-411575 impacts two major signaling pathways through its inhibition of γ -secretase: the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.

Amyloid Precursor Protein (APP) Processing Pathway

In the amyloidogenic pathway, APP is sequentially cleaved by β -secretase and then γ -secretase to produce A β peptides, primarily A β 40 and A β 42.[8] An accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease. LY-411575 blocks the γ -secretase-mediated cleavage of the APP C-terminal fragment (C99), thereby reducing the production of A β peptides.[9][10]

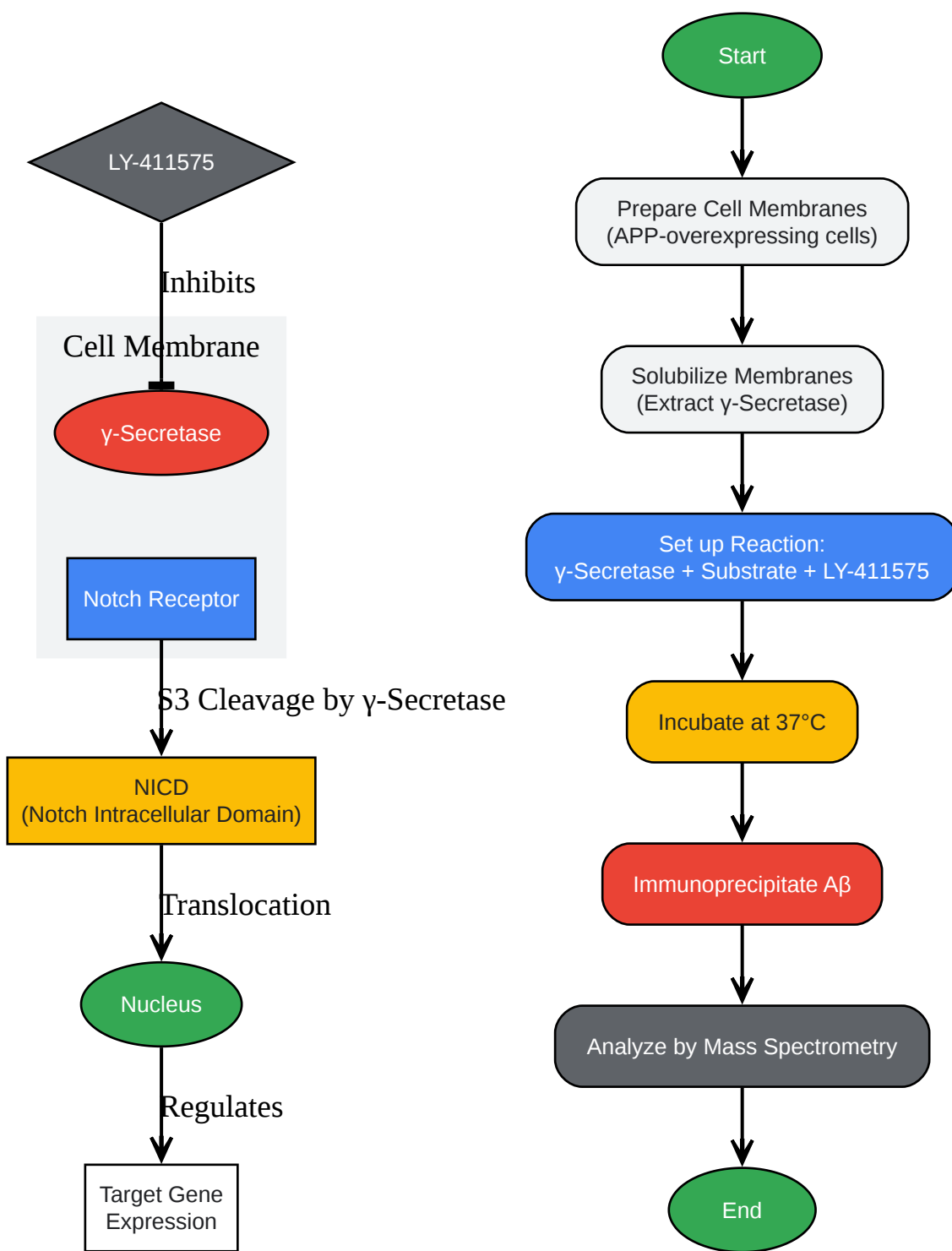


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Amyloid Precursor Protein (APP) Processing Pathway.

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions.[11] The Notch receptor undergoes a series of proteolytic cleavages, with the final step being mediated by γ -secretase. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional regulator.[12][13] By inhibiting γ -secretase, LY-411575 prevents the release of NICD, thereby blocking Notch signaling.[1] This can lead to significant biological effects, including alterations in lymphocyte development and intestinal cell differentiation.[2][6][7]



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